N-(prop-2-en-1-yl)-N-propylacetamide
Description
Properties
IUPAC Name |
N-prop-2-enyl-N-propylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-4-6-9(7-5-2)8(3)10/h4H,1,5-7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEGOJMNHKAZMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC=C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Investigations of N Prop 2 En 1 Yl N Propylacetamide
Historical and Contemporary Approaches to N-Allyl Amide Synthesis
The construction of the amide bond is one of the most performed reactions in organic synthesis. ucl.ac.uk Over the decades, a variety of methods have been developed, ranging from classical stoichiometric reactions to more advanced catalytic systems.
Classical Acylation Reactions for N-(prop-2-en-1-yl)-N-propylacetamide Precursors
The most traditional and straightforward route to this compound involves a two-step sequence: the synthesis of the precursor secondary amine, N-(prop-2-en-1-yl)-N-propylamine, followed by its acylation.
The synthesis of the secondary amine precursor can be achieved via nucleophilic substitution, where an amine is alkylated. For instance, a common method involves the reaction of propylamine (B44156) with an allyl halide, such as allyl chloride or allyl bromide. To favor mono-alkylation and prevent the formation of quaternary ammonium (B1175870) salts, reaction conditions must be carefully controlled, often using an excess of the primary amine. ncert.nic.in A general procedure analogous to the synthesis of N-allylmethylamine involves adding the allyl halide portion-wise to an aqueous solution of the primary amine at room temperature. chemicalbook.com
Once the N-(prop-2-en-1-yl)-N-propylamine precursor is obtained, it is acylated to form the target amide. The classical approach is the Schotten-Baumann reaction, which involves treating the secondary amine with an acylating agent like acetyl chloride or acetic anhydride (B1165640). whiterose.ac.uklibretexts.org This nucleophilic addition-elimination reaction is typically rapid and high-yielding. chemguide.co.uk The reaction is carried out in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct, driving the equilibrium towards the product. ncert.nic.inchemguide.co.uk
The mechanism involves the nucleophilic attack of the secondary amine's nitrogen lone pair on the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion to yield the stable tertiary amide. chemguide.co.uk
Table 1: Classical Acylation of N-(prop-2-en-1-yl)-N-propylamine
| Acylating Agent | Base | Solvent | Typical Conditions | Key Features |
|---|---|---|---|---|
| Acetyl Chloride | Pyridine, Triethylamine, or NaOH(aq) | Dichloromethane, Diethyl ether, or Biphasic | 0 °C to Room Temperature | Fast, high-yielding, but generates stoichiometric waste (HCl salt). libretexts.orgchemguide.co.uk |
| Acetic Anhydride | Pyridine or catalytic DMAP | Dichloromethane, THF | Room Temperature to Reflux | Less reactive than acetyl chloride; byproduct (acetic acid) is less corrosive. libretexts.org |
Palladium-Catalyzed Aminocarbonylation Routes to N-Substituted Amides
In recent decades, transition-metal catalysis has provided powerful alternatives to classical methods. Palladium-catalyzed aminocarbonylation has emerged as a versatile tool for amide synthesis, valued for its high atom economy and functional group tolerance. nih.govorganic-chemistry.org This method can construct the this compound molecule by combining an allyl source, a propylamino source, and carbon monoxide.
One potential route is the aminocarbonylation of an allyl halide, such as allyl chloride, with N-propylamine in the presence of a palladium catalyst and carbon monoxide. researchgate.net The catalytic cycle generally involves the oxidative addition of the allyl halide to a Pd(0) species, followed by CO insertion to form an allylpalladium carbonyl complex. Subsequent nucleophilic attack by the amine on the carbonyl group and reductive elimination yields the desired β,γ-unsaturated amide and regenerates the Pd(0) catalyst. nih.govnih.gov
The choice of ligands for the palladium catalyst is crucial for achieving high yields and selectivity. Phosphine ligands are commonly employed to modulate the electronic and steric properties of the catalyst. organic-chemistry.orgresearchgate.net This catalytic approach offers a more convergent synthesis compared to the classical acylation route.
Table 2: Representative Palladium-Catalyzed Aminocarbonylation
| Allyl Source | Amine Source | CO Source | Catalyst System (Example) | Typical Conditions |
|---|---|---|---|---|
| Allyl Chloride | N-Propylamine | CO gas (atmospheric or high pressure) | Pd(OAc)₂, Phosphine Ligand (e.g., TPP) | 70-120 °C, Organic Solvent (e.g., Toluene, DMF) |
Novel Synthetic Pathways for this compound
Research into amide bond formation continues to evolve, with a focus on developing more selective, efficient, and environmentally benign methodologies.
Chemo- and Regioselective Synthesis Strategies
Modern synthetic chemistry prioritizes reactions that offer high levels of control over selectivity. For a molecule like this compound, this involves ensuring the correct connectivity and avoiding unwanted side reactions, such as isomerization of the allyl group. Ruthenium-catalyzed isomerization of N-allyl amides to the corresponding enamides is a known transformation, highlighting the potential for the allyl group to react under certain catalytic conditions. nih.gov Therefore, developing synthetic methods that are chemoselective for amide formation without affecting the allyl moiety is a key objective.
Strategies to achieve this include the development of highly specific catalysts that operate under mild conditions. For example, cation-controlled chemoselective amidation has been shown to differentiate between reactive sites in complex molecules, a principle that could be applied to selectively acylate a secondary amine in the presence of other functional groups. rsc.org Furthermore, palladium-catalyzed reactions have been developed that can distinguish between different halide-containing positions, allowing for precise bond construction. mdpi.com While not directly demonstrated for this compound, these advanced strategies represent the forefront of selective amide synthesis.
Exploration of Sustainable and Green Chemistry Methodologies in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. ucl.ac.uk For amide synthesis, this translates to avoiding stoichiometric coupling reagents that generate significant waste, minimizing the use of hazardous solvents, and employing catalytic methods. sigmaaldrich.com
Several green strategies are applicable to the synthesis of this compound:
Catalytic Direct Amidation: This approach involves the direct condensation of a carboxylic acid (acetic acid) and an amine (N-allyl-N-propylamine), removing water as the only byproduct. Boronic acids are often used as catalysts for this transformation, which typically requires a method for water removal, such as a Dean-Stark apparatus or molecular sieves. ucl.ac.uk
Enzymatic Synthesis: Biocatalysis offers a highly sustainable route to amides. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the amidation of carboxylic acids and amines in non-aqueous, green solvents like cyclopentyl methyl ether. nih.gov This method avoids harsh reagents and proceeds under mild conditions, often with high selectivity and minimal purification needs. nih.gov
Electrochemical Synthesis: Recent advancements have demonstrated the electrochemical N-acylation of amines with carboxylic acids in water. rsc.org This method uses electricity as a "reagent," offering a sustainable and highly chemoselective pathway for amide formation at room temperature. rsc.org
Use of Greener Reagents: Instead of highly reactive and hazardous acyl chlorides, less toxic acylating agents can be used. For instance, a continuous-flow method using acetonitrile (B52724) as both the acetylating agent and solvent, catalyzed by alumina, has been developed for N-acetylation, avoiding corrosive byproducts. nih.gov
Table 3: Comparison of Green Synthesis Methodologies
| Methodology | Key Principle | Advantages | Challenges |
|---|---|---|---|
| Catalytic Direct Amidation | Condensation of RCOOH and R'₂NH with H₂O removal | High atom economy; only water as byproduct. researchgate.net | Often requires high temperatures and water removal. ucl.ac.uk |
| Enzymatic Synthesis (e.g., CALB) | Biocatalyst-mediated acylation | Mild conditions, high selectivity, biodegradable catalyst. nih.gov | Substrate scope can be limited; enzyme cost and stability. |
| Electrochemical Synthesis | Electrocatalytic coupling of acid and amine | Uses electricity as a clean reagent; can be performed in water. rsc.org | Requires specialized equipment; scalability can be a concern. |
Reaction Kinetics and Thermodynamic Analysis of this compound Formation
The kinetics of classical acylation of a secondary amine with an acyl chloride are generally very fast. The reaction is typically first-order in both the amine and the acyl chloride. libretexts.org In catalyzed reactions, the kinetics can be more complex. For instance, in azole-catalyzed amine acylation, the reaction mechanism and rate-determining step can shift dramatically with minor changes in the solvent or base, leading to a wide array of kinetic profiles. nih.govacs.org This highlights the importance of detailed mechanistic studies for optimizing catalytic systems.
Thermodynamically, the direct condensation of a carboxylic acid and an amine to form an amide and water is a slightly unfavorable or nearly thermoneutral process under standard conditions. stackexchange.com The enthalpy change (ΔH) for the reaction is often positive (unfavorable), while the entropy change (ΔS) can be slightly favorable. stackexchange.comnih.gov This results in a Gibbs free energy change (ΔG) that is close to zero or slightly positive, indicating an equilibrium that does not strongly favor the products.
Table 4: General Thermodynamic Parameters for Amide Bond Formation (Illustrative)
| Parameter | Typical Value (for RCOOH + R'NH₂ → RCONHR' + H₂O) | Implication |
|---|---|---|
| ΔH (Enthalpy) | Slightly positive (~ +6 kJ/mol) | Reaction is slightly endothermic. stackexchange.com |
| TΔS (Entropy Term) | Slightly positive (~ +4 kJ/mol at 25 °C) | Formation of two molecules from two molecules has a small entropic effect. stackexchange.com |
| ΔG (Gibbs Free Energy) | Slightly positive (~ +2 kJ/mol) | Reaction is not spontaneous and is reversible. stackexchange.com |
Note: Values are illustrative based on model peptide bond formation and can vary significantly with specific reactants and conditions.
Mechanistic Elucidation of Key Synthetic Steps
The formation of this compound can be envisioned through two primary retrosynthetic disconnections, leading to two potential synthetic routes. Both routes culminate in the formation of the target tertiary amide, but they differ in the order of bond formation.
Route A: Acylation of a Secondary Amine
This approach involves the initial synthesis of the secondary amine, N-propyl-prop-2-en-1-amine, followed by its acylation with an appropriate acetylating agent.
Step 1: Synthesis of N-propyl-prop-2-en-1-amine. This secondary amine can be prepared via nucleophilic substitution, for example, by reacting propylamine with allyl bromide or propyl bromide with allylamine.
Step 2: N-acylation of N-propyl-prop-2-en-1-amine. The most common method for this step is the reaction with an acyl chloride, such as acetyl chloride, or an acid anhydride like acetic anhydride. fishersci.it The reaction with acyl chlorides is typically rapid and exothermic, often carried out at room temperature in the presence of a base to neutralize the hydrochloric acid byproduct. commonorganicchemistry.comlibretexts.org
The mechanism of N-acylation with an acyl chloride proceeds via a nucleophilic acyl substitution pathway. pearson.com The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl chloride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base, such as pyridine or triethylamine, then deprotonates the resulting ammonium ion to yield the final tertiary amide.
Route B: N-alkylation of a Secondary Amide
This alternative strategy begins with the formation of a secondary amide, which is then alkylated to introduce the final substituent.
Step 1: Synthesis of a Secondary Amide. This can be either N-propylacetamide or N-(prop-2-en-1-yl)acetamide. For instance, N-propylacetamide can be synthesized by reacting propylamine with acetyl chloride. nist.govnih.gov
Step 2: N-alkylation of the Secondary Amide. The N-alkylation of amides is a well-established transformation. researchgate.netrsc.org This can be achieved by reacting the secondary amide with an alkyl halide (e.g., allyl bromide for N-propylacetamide) in the presence of a base. Amides are weak bases, so a strong base is often required to deprotonate the amide nitrogen, forming a more nucleophilic amide anion. mdpi.com This anion then undergoes nucleophilic substitution with the alkyl halide. Catalytic methods for N-alkylation of amides with alcohols have also been developed, proceeding through a "borrowing hydrogen" or transfer hydrogenation mechanism. nih.govnih.gov This involves the initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amide to form an enamine or imine intermediate, which is then hydrogenated. nih.gov
The general mechanism for the base-promoted N-alkylation with an alkyl halide involves the deprotonation of the amide to form an amidate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an SN2 reaction, displacing the halide and forming the N-alkylated product.
| Reaction Step | Reactants | Key Intermediate | Mechanism Type |
| N-acylation | N-propyl-prop-2-en-1-amine, Acetyl chloride | Tetrahedral carbonyl intermediate | Nucleophilic Acyl Substitution |
| N-alkylation | N-propylacetamide, Allyl bromide, Base | Amidate anion | Nucleophilic Substitution (SN2) |
Transition State Analysis in this compound Synthesis
Transition State in N-acylation:
In the nucleophilic acyl substitution reaction between N-propyl-prop-2-en-1-amine and acetyl chloride, the rate-determining step is typically the formation of the tetrahedral intermediate. The transition state leading to this intermediate involves the partial formation of the new nitrogen-carbon bond and the partial breaking of the carbonyl π-bond. The geometry of the carbonyl carbon changes from trigonal planar to tetrahedral. The energy of this transition state is influenced by steric hindrance around the amine nitrogen and the carbonyl carbon, as well as the electronic properties of the substituents. For secondary amines, the steric bulk of the propyl and allyl groups can influence the approach to the acyl chloride.
Transition State in N-alkylation:
For the N-alkylation of a secondary amide via an SN2 mechanism, the transition state is a crucial point on the reaction coordinate. In the reaction of the amidate anion of N-propylacetamide with allyl bromide, the transition state would involve a trigonal bipyramidal geometry around the carbon atom of the allyl group that is undergoing substitution. The nucleophilic nitrogen atom and the leaving bromide ion would be in apical positions. The energy of this transition state is sensitive to the nature of the solvent, the strength of the base used to form the amidate, and the steric bulk of both the amidate and the alkylating agent.
Computational studies on similar N-alkylation reactions have suggested that the reaction pathway can be influenced by the specific reactants and conditions, with some reactions proceeding through a concerted mechanism while others may involve intermediate complexes. researchgate.net
| Synthetic Step | Rate-Determining Step | Transition State Geometry | Influencing Factors |
| N-acylation | Formation of tetrahedral intermediate | Partial tetrahedral at carbonyl carbon | Steric hindrance, Electronic effects |
| N-alkylation (SN2) | Nucleophilic attack on alkyl halide | Trigonal bipyramidal at alkyl carbon | Solvent, Base strength, Steric hindrance |
Advanced Spectroscopic and Structural Elucidation of N Prop 2 En 1 Yl N Propylacetamide
High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR)
High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy is a powerful tool for determining the precise structure of N-(prop-2-en-1-yl)-N-propylacetamide. Due to the restricted rotation around the carbon-nitrogen amide bond, the molecule is expected to exist as a mixture of two conformers (E and Z isomers) at room temperature, which can lead to the observation of two distinct sets of signals for the N-allyl and N-propyl groups in both ¹H and ¹³C NMR spectra.
The ¹H NMR spectrum would feature signals corresponding to the propyl group: a triplet for the terminal methyl protons (CH₃), a sextet for the methylene (B1212753) protons adjacent to the methyl group (CH₂), and a triplet for the methylene protons attached to the nitrogen atom (N-CH₂). The allyl group would exhibit a doublet for the methylene protons attached to the nitrogen (N-CH₂), a multiplet for the methine proton (-CH=), and two distinct signals for the terminal vinyl protons (=CH₂), likely doublets of doublets, due to geminal and vicinal coupling. The acetyl group would present a sharp singlet for the methyl protons (CH₃).
The ¹³C NMR spectrum would similarly show distinct signals for each carbon atom in the two conformers. Key resonances would include those for the carbonyl carbon (C=O), the vinyl carbons of the allyl group, and the aliphatic carbons of the propyl and acetyl groups.
Detailed 2D-NMR Analysis for Conformational Assignments of this compound
Two-dimensional NMR (2D-NMR) techniques are indispensable for the unambiguous assignment of the proton and carbon signals and for confirming the connectivity within the two conformers of this compound.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling relationships between protons. For the propyl group, correlations would be observed between the methyl protons and the adjacent methylene protons, and between the two methylene groups. For the allyl group, the N-CH₂ protons would show a correlation to the -CH= proton, which in turn would correlate with the terminal =CH₂ protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each carbon signal by linking it to its attached proton(s). For instance, the carbon of the N-CH₂ group of the propyl substituent would show a cross-peak with the corresponding triplet in the ¹H NMR spectrum.
The presence of two sets of cross-peaks in the COSY, HSQC, and HMBC spectra would confirm the existence of the E and Z conformers and allow for their individual assignments.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound (Predicted values are based on analogous structures and may vary slightly)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Acetyl CH₃ | 2.1 | s |
| Propyl CH₃ | 0.9 | t |
| Propyl CH₂ | 1.6 | sextet |
| Propyl N-CH₂ | 3.2 | t |
| Allyl N-CH₂ | 3.9 | d |
| Allyl -CH= | 5.8 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted values are based on analogous structures and may vary slightly)
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Acetyl CH₃ | 21 |
| Propyl CH₃ | 11 |
| Propyl CH₂ | 20 |
| Propyl N-CH₂ | 48 |
| Allyl N-CH₂ | 50 |
| Allyl =CH₂ | 117 |
| Allyl -CH= | 134 |
Dynamic NMR Studies of Restricted Rotation in the Amide Bond of this compound
The partial double bond character of the amide C-N bond in this compound leads to a significant energy barrier for rotation. This restricted rotation is the reason for the observation of distinct E and Z conformers at room temperature. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can be used to investigate the kinetics of this rotational process.
At low temperatures, the exchange between the two conformers is slow on the NMR timescale, and separate signals for each conformer are observed. As the temperature is increased, the rate of rotation around the amide bond increases. This leads to a broadening of the signals corresponding to the N-allyl and N-propyl groups. At a specific temperature, known as the coalescence temperature, the signals for a given pair of exchanging nuclei merge into a single broad peak. At even higher temperatures, the rotation becomes so rapid that the NMR spectrometer detects only the time-averaged environment, resulting in a single, sharp set of signals for the N-alkyl groups.
By analyzing the line shapes of the exchanging signals at different temperatures, the rate constant for the rotation can be determined. From this, the activation energy (ΔG‡) for the amide bond rotation can be calculated, providing valuable information about the electronic and steric properties of the amide bond. For tertiary amides, this rotational barrier is typically in the range of 15-20 kcal/mol.
Vibrational Spectroscopy (Infrared and Raman) Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular vibrations within this compound.
Elucidation of Characteristic Functional Group Vibrations in this compound
The IR and Raman spectra of this compound would be dominated by characteristic vibrations of the amide, allyl, and propyl groups.
Amide Group Vibrations: The most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration, known as the Amide I band. For tertiary amides, this band typically appears in the region of 1630-1680 cm⁻¹. The C-N stretching vibration, often coupled with other modes, contributes to bands in the fingerprint region.
Allyl Group Vibrations: The allyl group would give rise to several characteristic bands. The C=C stretching vibration is expected to appear around 1640-1650 cm⁻¹ in both IR and Raman spectra. The =C-H stretching vibrations would be observed above 3000 cm⁻¹, typically in the 3010-3095 cm⁻¹ range. The out-of-plane bending vibrations of the vinyl C-H bonds would produce strong bands in the IR spectrum between 910 and 990 cm⁻¹.
Propyl and Acetyl Group Vibrations: The C-H stretching vibrations of the methyl and methylene groups in the propyl and acetyl substituents would appear in the 2850-2960 cm⁻¹ region. C-H bending vibrations for these groups would be found in the 1375-1465 cm⁻¹ range.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Amide | C=O stretch (Amide I) | 1630 - 1680 |
| Alkyl | C-H stretch | 2850 - 2960 |
| Alkene | =C-H stretch | 3010 - 3095 |
| Alkene | C=C stretch | 1640 - 1650 |
Spectroscopic Signatures of Intermolecular Interactions
As a tertiary amide, this compound cannot act as a hydrogen bond donor. However, the carbonyl oxygen is a hydrogen bond acceptor. In the pure liquid or in solution, the primary intermolecular forces would be dipole-dipole interactions due to the polar nature of the amide group. These interactions can influence the position and shape of the vibrational bands, particularly the Amide I band. In protic solvents, hydrogen bonding between the solvent and the carbonyl oxygen would lead to a noticeable shift of the Amide I band to lower wavenumbers. In aprotic, polar solvents, dipole-dipole interactions would also affect this band, though typically to a lesser extent. The absence of N-H bands in the IR spectrum (typically found around 3300 cm⁻¹) is a clear spectroscopic indicator of its tertiary amide nature.
Mass Spectrometry (MS) Fragmentation Pathways and Structural Information
Mass spectrometry provides valuable information about the molecular weight and structural features of this compound through the analysis of its fragmentation patterns upon ionization. The molecular ion peak ([M]⁺•) would confirm the compound's molecular weight.
The fragmentation of tertiary amides is often characterized by cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom. For this compound, several key fragmentation pathways are anticipated:
Alpha-Cleavage at the Carbonyl Group: Loss of the acetyl group (•CH₃CO) is a common fragmentation pathway for acetamides, leading to the formation of an iminium ion. Alternatively, cleavage of the C-C bond of the acetyl group can result in the loss of a methyl radical (•CH₃) to form an acylium ion.
Cleavage of the N-CO Bond: A characteristic fragmentation for amides is the cleavage of the N-CO bond, which can lead to the formation of an acylium ion (CH₃CO⁺) at m/z 43 and a radical cation corresponding to the di-substituted amine. nih.gov
Cleavage at the Nitrogen Atom: The bonds alpha to the nitrogen atom are susceptible to cleavage. This can result in the loss of an ethyl radical from the propyl group or a vinyl radical from the allyl group, leading to the formation of stable iminium ions.
Fragmentation involving the Allyl Group: The presence of the allyl group introduces specific fragmentation pathways. Allylic cleavage, involving the loss of a hydrogen radical to form a stabilized allylic cation, is possible. Rearrangement reactions involving the double bond may also occur.
McLafferty Rearrangement: For aliphatic amides with a γ-hydrogen on the N-alkyl substituent, a McLafferty rearrangement is a possibility. In the case of the N-propyl group, this would involve the transfer of a γ-hydrogen to the carbonyl oxygen with subsequent cleavage of the Cα-Cβ bond, leading to the elimination of a neutral ethene molecule.
Table 4: Plausible Mass Spectrometry Fragments for this compound
| m/z | Plausible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 141 | [C₈H₁₅NO]⁺• | Molecular Ion |
| 126 | [C₇H₁₂NO]⁺ | Loss of •CH₃ (alpha-cleavage) |
| 98 | [C₆H₁₂N]⁺ | Loss of •CH₃CO (alpha-cleavage) |
| 84 | [C₅H₁₀N]⁺ | Loss of allyl radical |
| 72 | [C₄H₁₀N]⁺ | Loss of propyl radical |
| 43 | [CH₃CO]⁺ | Cleavage of N-CO bond |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
High-Resolution Mass Spectrometry is a critical technique for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. For this compound (C₈H₁₅NO), the theoretical exact mass can be calculated. An experimental HRMS analysis would aim to measure the mass of the molecular ion ([M]+• or protonated molecule [M+H]⁺) with a high degree of accuracy, typically within a few parts per million (ppm). This allows for the confirmation of the elemental formula and rules out other potential formulas with the same nominal mass.
Table 3.3.1: Theoretical vs. Expected Experimental HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₅NO |
| Theoretical Exact Mass [M] | 141.1154 u |
| Expected Ion (e.g., ESI+) | [M+H]⁺ |
| Theoretical m/z of [M+H]⁺ | 142.1226 u |
| Required Mass Accuracy | < 5 ppm |
Note: The data in this table is theoretical. No experimental HRMS data for this compound has been reported in the searched scientific literature.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Study
Tandem Mass Spectrometry (MS/MS) would be employed to investigate the fragmentation pathways of the this compound molecular ion. This involves the isolation of the parent ion, its fragmentation through collision-induced dissociation (CID) or other activation methods, and the analysis of the resulting fragment ions. The fragmentation pattern provides valuable information about the compound's structure, identifying characteristic neutral losses and fragment ions that correspond to specific structural motifs, such as the propyl, allyl, and acetyl groups.
Table 3.3.2: Plausible Fragmentation Pathways for this compound in MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |
|---|---|---|---|
| 142.1226 | Data not available | Data not available | Data not available |
| 142.1226 | Data not available | Data not available | Data not available |
Note: This table illustrates the type of data that would be generated from an MS/MS experiment. No experimental fragmentation data for this compound has been found in scientific literature.
X-ray Crystallography and Solid-State Structural Analysis (if crystalline form exists)
Crystalline Packing and Lattice Parameters of this compound
The analysis of the crystal structure would reveal the unit cell dimensions (lattice parameters: a, b, c, α, β, γ), the crystal system, and the space group. This information describes how the individual molecules are arranged and packed within the crystal lattice.
Table 3.4.1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Note: No crystallographic data for this compound is available as no crystalline structure has been reported in the searched literature.
Theoretical and Computational Chemistry Investigations of N Prop 2 En 1 Yl N Propylacetamide
Quantum Mechanical (QM) Calculations for Molecular Geometry and Electronic Structure
Quantum mechanical calculations are fundamental to predicting the properties of a molecule from first principles. These methods solve the Schrödinger equation for a given system to determine its electronic structure and other associated properties.
Density Functional Theory (DFT) is a widely used quantum mechanical method that maps the electron density of a system to its energy. It offers a balance between computational cost and accuracy, making it suitable for studying the ground state conformations of molecules like N-(prop-2-en-1-yl)-N-propylacetamide.
DFT calculations would typically be employed to perform a geometry optimization, which locates the minimum energy structures on the potential energy surface. For this compound, several stable conformations are expected due to the rotational freedom around the C-N and C-C single bonds. The relative energies of these conformers can be calculated to determine the most stable ground state geometry. A hypothetical summary of such a DFT study is presented in Table 1.
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated using DFT (Note: This data is illustrative and not based on published experimental or computational results.)
| Conformer | Dihedral Angle (C-N-C=O) | Relative Energy (kcal/mol) |
| A | 178.5° | 0.00 |
| B | 85.2° | 2.54 |
| C | -88.9° | 2.61 |
| D | 5.3° | 5.12 |
This interactive table presents hypothetical data from a DFT study. The conformers are defined by the key dihedral angle involving the amide bond, and their relative energies indicate their stability.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
A DFT calculation can provide detailed information about the energies and spatial distributions of the HOMO and LUMO of this compound. This analysis would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack. For instance, the HOMO is likely to be localized on the nitrogen atom and the prop-2-en-1-yl group, while the LUMO may be centered on the carbonyl group. Table 2 provides a hypothetical summary of FMO analysis results.
Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound (Note: This data is illustrative and not based on published experimental or computational results.)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.78 |
| LUMO | 1.23 |
| HOMO-LUMO Gap | 8.01 |
This interactive table displays hypothetical energy values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the energy gap between them. These values are crucial for assessing the molecule's electronic properties and reactivity.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects
While QM methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
MD simulations can be used to explore the conformational landscape of this compound in a more comprehensive manner than static QM calculations. By simulating the molecule at a given temperature, one can observe transitions between different conformations and determine their relative populations. This provides a dynamic picture of the molecule's flexibility and the accessibility of different shapes.
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are ideal for studying solvation effects. By surrounding the this compound molecule with explicit solvent molecules (e.g., water, ethanol), one can investigate the nature and dynamics of the solute-solvent interactions.
Key insights from such simulations would include the formation of hydrogen bonds between the carbonyl oxygen of the amide and protic solvent molecules, as well as the arrangement of solvent molecules around the hydrophobic propyl and prop-2-en-1-yl groups. The radial distribution function (RDF) is a common tool used to analyze the structure of the solvent around the solute. A hypothetical RDF plot would show peaks at specific distances, indicating the positions of the solvent shells.
Reactivity Prediction and Reaction Mechanism Modeling
Computational chemistry can also be used to predict the reactivity of a molecule and to model the mechanisms of its reactions. By combining QM and MD methods, researchers can gain a detailed understanding of how a reaction proceeds.
For this compound, potential reactions of interest could include hydrolysis of the amide bond or addition reactions at the double bond of the prop-2-en-1-yl group. QM calculations can be used to locate the transition states of these reactions and to calculate the activation energies, providing a quantitative measure of the reaction rates. The reaction pathways can be visualized, showing the changes in geometry and energy as the reactants are converted into products. This information is invaluable for understanding the chemical behavior of the molecule and for designing new synthetic routes.
Computational Assessment of Allylic Reactivity in this compound
The allylic position of this compound—the saturated carbon atom adjacent to the carbon-carbon double bond—is a focal point of its reactivity. Computational methods, such as Density Functional Theory (DFT), are instrumental in quantifying the factors that govern reactions at this site. These methods can elucidate the molecule's electronic properties, including the distribution of electron density and the energies of its molecular orbitals, which are fundamental to understanding its chemical behavior.
Key parameters used to assess allylic reactivity include bond dissociation energy (BDE), frontier molecular orbital (FMO) analysis, and molecular electrostatic potential (MEP) maps. The C-H bonds at the allylic position are typically weaker than other sp³ C-H bonds, making them susceptible to radical abstraction. FMO theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's ability to donate or accept electrons. For an N-allyl amide, the distribution of the HOMO often indicates the location of the most readily donated electrons, which can be indicative of the site of electrophilic attack.
While specific computational studies on this compound are not available in the current literature, data from analogous N-allyl amide systems can provide valuable benchmarks. Theoretical calculations on similar structures reveal how the interplay between the amide and allyl groups influences the electronic environment. The nitrogen atom's lone pair can participate in resonance with the amide carbonyl group, which in turn affects the electronic character of the N-allyl substituent.
Below is a representative data table illustrating the types of computational metrics that would be calculated for this compound to assess its allylic reactivity, with values based on typical findings for structurally related N-allyl amides.
| Computational Parameter | Calculated Value (Illustrative) | Significance in Reactivity |
|---|---|---|
| Allylic C-H Bond Dissociation Energy (BDE) | ~85-90 kcal/mol | Indicates the energy required to homolytically cleave the C-H bond, with lower values suggesting higher susceptibility to radical reactions. |
| HOMO Energy | -7.5 eV | Relates to the ionization potential and the molecule's capacity to act as an electron donor in reactions. The HOMO is often localized on the allyl group and nitrogen. |
| LUMO Energy | +1.2 eV | Relates to the electron affinity and the molecule's capacity to act as an electron acceptor. |
| HOMO-LUMO Gap | 8.7 eV | A larger gap generally implies higher kinetic stability and lower chemical reactivity. |
| Mulliken Charge on Allylic Carbon | -0.25 | Provides insight into the partial charge distribution; a negative charge suggests nucleophilic character at that position. |
Reactivity and Derivatization of N Prop 2 En 1 Yl N Propylacetamide
Synthesis and Characterization of Advanced N-(prop-2-en-1-yl)-N-propylacetamide Derivatives
The unique structural features of this compound, namely the reactive allyl group and the tertiary amide functionality, offer diverse opportunities for the synthesis of advanced derivatives. These derivatives can range from polymeric materials, where the monomer unit is incorporated into a larger macromolecular structure, to discrete functionalized analogues with tailored chemical properties. The exploration of these synthetic pathways is crucial for unlocking the potential applications of this versatile chemical scaffold.
Synthesis of Polymeric Materials Incorporating this compound Units
The presence of the prop-2-en-1-yl (allyl) group in this compound allows for its participation in various polymerization reactions. However, the polymerization of allyl monomers is known to be challenging compared to vinyl monomers, often resulting in polymers with low molecular weights. This is attributed to degradative chain transfer reactions involving the abstraction of an allylic hydrogen atom, which leads to the formation of a stable, less reactive radical. Despite these challenges, several strategies can be employed to synthesize polymers containing this compound units.
Radical Polymerization: Conventional free-radical polymerization of this compound can be initiated using standard thermal or photochemical initiators. To overcome the issue of low conversions and molecular weights, a gradual addition of the free-radical initiator during the polymerization process can be an effective strategy. This method maintains a low but steady concentration of radicals, which can favor propagation over termination and chain transfer reactions.
Controlled Radical Polymerization (CRP) Techniques: Advanced polymerization methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer greater control over the polymerization of functional monomers. While the application of these techniques directly to this compound is not extensively documented, the principles can be applied. For instance, in RAFT polymerization, the choice of an appropriate chain transfer agent is critical to mediate the polymerization and achieve polymers with predictable molecular weights and narrow dispersity.
Copolymerization: A viable approach to incorporate this compound units into polymeric materials is through copolymerization with more reactive monomers. For instance, copolymerizing it with vinyl monomers such as styrene (B11656) or acrylates can lead to the formation of copolymers where the this compound units are distributed along the polymer chain. The reactivity ratios of the comonomers would determine the composition and structure of the resulting copolymer.
Post-Polymerization Modification: An alternative strategy involves the synthesis of a polymer with reactive sites that can be subsequently functionalized with this compound. For example, a polymer with pendant amine groups could be acylated with a derivative of this compound to introduce the desired functionality.
The characterization of these polymeric materials would involve techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and dispersity, Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the incorporation of the monomer units, and thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to evaluate their thermal properties.
Table 1: Potential Polymerization Strategies for this compound
| Polymerization Technique | Initiator/Mediator | Potential Advantages | Key Considerations |
| Free-Radical Polymerization | AIBN, Benzoyl Peroxide | Simple and cost-effective. | Low molecular weight and conversion rates are common for allyl monomers. |
| Atom Transfer Radical Polymerization (ATRP) | Copper-based catalyst with a ligand | Controlled molecular weight and narrow dispersity. | Catalyst optimization is required for allyl monomers. |
| Reversible Addition-Fragmentation chain Transfer (RAFT) | Dithioesters, trithiocarbonates | Versatile for a wide range of monomers. | Selection of a suitable RAFT agent is crucial. |
| Copolymerization | Varies with comonomer | Incorporation into high molecular weight polymers is possible. | Reactivity ratios need to be determined for controlled synthesis. |
Preparation of Functionalized this compound Analogues
The derivatization of this compound into functionalized analogues can be achieved by targeting the reactive centers of the molecule. The allyl double bond is a prime site for a variety of chemical transformations.
Isomerization to Enamides: The allyl group of N-allyl amides can undergo isomerization to form enamides, which are valuable synthetic intermediates. researchgate.netnih.gov This transformation can be catalyzed by transition metal complexes, such as those based on ruthenium. nih.gov The resulting enamide from this compound would be N-(prop-1-en-1-yl)-N-propylacetamide, which could exist as E/Z isomers. These enamides can then participate in a range of reactions, including cycloadditions and asymmetric hydrogenations.
Addition Reactions to the Allyl Group: The double bond of the allyl group is susceptible to various addition reactions. For example:
Halogenation: Reaction with bromine or chlorine would yield the corresponding dihalo-propyl derivative.
Hydroboration-Oxidation: This two-step process would lead to the formation of the corresponding alcohol, 3-(N-propylacetamido)propan-1-ol.
Epoxidation: Treatment with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), would form the epoxide derivative, N-(oxiran-2-ylmethyl)-N-propylacetamide.
Thiol-Ene Reaction: The photo-initiated or thermally-induced thiol-ene reaction with a thiol-containing molecule would result in the formation of a thioether linkage, providing a versatile method for conjugation.
Modification of the Amide Group: While the tertiary amide of this compound is generally stable, it can be hydrolyzed under strong acidic or basic conditions to yield N-allyl-N-propylamine and acetic acid. This amine could then be used as a precursor for the synthesis of other N-functionalized analogues.
The successful synthesis of these functionalized analogues would be confirmed through standard analytical techniques. NMR spectroscopy (¹H and ¹³C) would be instrumental in elucidating the structure of the new derivatives. Mass spectrometry would be used to confirm the molecular weight of the products, and infrared (IR) spectroscopy would help in identifying the changes in functional groups.
Table 2: Potential Functionalization Reactions of this compound
| Reaction Type | Reagents | Expected Product |
| Isomerization | Ruthenium catalyst | N-(prop-1-en-1-yl)-N-propylacetamide |
| Bromination | Bromine (Br₂) | N-(2,3-dibromopropyl)-N-propylacetamide |
| Hydroboration-Oxidation | 1. BH₃-THF, 2. H₂O₂, NaOH | 3-(N-propylacetamido)propan-1-ol |
| Epoxidation | m-CPBA | N-(oxiran-2-ylmethyl)-N-propylacetamide |
| Thiol-Ene Reaction | R-SH, photoinitiator | N-(3-(alkylthio)propyl)-N-propylacetamide |
| Amide Hydrolysis | Strong acid or base | N-allyl-N-propylamine |
Potential Research Applications of N Prop 2 En 1 Yl N Propylacetamide in Chemical Science and Materials Technology
N-(prop-2-en-1-yl)-N-propylacetamide as a Key Building Block in Complex Organic Synthesis
The presence of a reactive allyl group and a stable amide functionality within the same molecule positions this compound as a valuable intermediate in the synthesis of more complex organic structures, particularly heterocyclic compounds and as a precursor to chiral auxiliaries for natural product synthesis.
N-allylic compounds are well-established precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. researchgate.netbenthamscience.com The allyl group in this compound can participate in various cyclization reactions, including intramolecular hydroamination, aminohalogenation, and transition metal-catalyzed cyclizations, to form five- or six-membered rings. For instance, under appropriate catalytic conditions, the terminal double bond of the allyl group can react with the nitrogen atom or a suitably positioned carbon atom to yield substituted pyrrolidines or piperidines.
The reactivity of the allyl group can be finely tuned by the choice of catalyst and reaction conditions, allowing for regio- and stereoselective cyclization. The resulting heterocyclic frameworks are core structures in many pharmaceuticals and biologically active compounds. The propyl and acetyl groups on the nitrogen atom would influence the steric and electronic environment of the reacting centers, potentially leading to unique reactivity and selectivity profiles compared to simpler N-allyl amides.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Reaction Type | Potential Heterocyclic Product | Reagents/Catalysts |
| Intramolecular Hydroamination | Substituted Pyrrolidine | Transition Metal Catalysts (e.g., Pd, Rh) |
| Intramolecular Aminohalogenation | Halogenated Pyrrolidine | Halogenating Agent (e.g., NBS, I2) |
| [3+2] Cycloaddition | Functionalized Pyrrolidine | Dipolarophile and appropriate conditions |
In the realm of natural product synthesis, the precise control of stereochemistry is paramount. Chiral auxiliaries are compounds that can be temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction, after which they are removed. While this compound is itself achiral, it could serve as a precursor for the synthesis of chiral auxiliaries.
For example, the allyl group could undergo asymmetric dihydroxylation or epoxidation to introduce chirality. The resulting chiral diol or epoxide could then be further functionalized. The amide moiety provides a handle for attachment to a substrate molecule. The steric bulk of the propyl and modified allyl groups could then effectively shield one face of the reacting molecule, leading to high stereoselectivity in subsequent reactions such as alkylations, aldol (B89426) reactions, or Diels-Alder reactions. The development of synthetic routes to chiral derivatives of this compound could therefore open new avenues for asymmetric synthesis.
Exploration of this compound in Polymer Chemistry
The dual functionality of this compound also makes it an intriguing candidate for applications in polymer chemistry, both as a monomer for the creation of novel polymers and as an agent for modifying existing polymer chains.
The allyl group of this compound can undergo polymerization, although the polymerization of allyl monomers can be challenging due to allylic termination. However, recent advances in catalysis, particularly with late transition metal catalysts, have enabled the controlled polymerization of functionalized olefins. rsc.org Polymerization of this compound could lead to polymers with pendant N-propylacetamide groups.
These pendant amide groups would be expected to impart specific properties to the resulting polymer, such as increased hydrophilicity, improved thermal stability, and the ability to participate in hydrogen bonding. Such polymers could find applications as hydrogels, biocompatible materials, or as matrices for controlled release systems. The properties of the polymer could be further tailored by copolymerization with other monomers.
Table 2: Potential Properties of Poly[this compound]
| Property | Potential Advantage |
| Pendant Amide Groups | Increased hydrophilicity, hydrogen bonding capability |
| Alkyl Side Chains | Tunable solubility and thermal properties |
| Biocompatibility | Potential for biomedical applications |
Beyond its use as a monomer, this compound can be employed to modify the surfaces of existing polymers or to act as a crosslinking agent. The allyl group can be grafted onto polymer backbones containing suitable reactive sites through techniques such as free-radical grafting or "grafting-to" methods. This would introduce the N-propylacetamide functionality onto the polymer surface, altering its surface properties, such as wettability and biocompatibility.
Furthermore, the bifunctional nature of the molecule allows it to act as a crosslinking agent. For instance, in a polymer system with reactive sites that can react with the allyl group, this compound could form bridges between polymer chains, leading to the formation of a crosslinked network. This is crucial for the development of materials with enhanced mechanical strength and solvent resistance, such as in the formulation of coatings, adhesives, and elastomers.
Investigating this compound in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the study of non-covalent interactions, such as hydrogen bonding, to construct large, well-ordered structures. The amide group is a key functional group in supramolecular chemistry due to its ability to act as both a hydrogen bond donor and acceptor, leading to the formation of predictable and robust hydrogen-bonding motifs. acs.orgacs.org
The allyl group also offers a site for further chemical modification within the supramolecular assembly. For example, once the molecules have self-assembled into a defined structure, the allyl groups could be polymerized or crosslinked, effectively "locking" the supramolecular architecture into a more robust, covalently-linked material. This combination of self-assembly and subsequent covalent capture could lead to the development of novel functional materials with precisely controlled nanostructures.
Design of Non-Covalent Interactions in this compound Architectures
The molecular structure of this compound, featuring a central amide group flanked by a propyl and a prop-2-en-1-yl (allyl) group, offers several avenues for the establishment of non-covalent interactions. These weak interactions are fundamental to the self-assembly of molecules into larger, ordered structures, a bottom-up approach to creating functional materials.
The primary non-covalent interactions anticipated for this compound are:
Hydrogen Bonding: The tertiary amide group in this molecule lacks a proton on the nitrogen, precluding it from acting as a hydrogen bond donor. However, the carbonyl oxygen is a potent hydrogen bond acceptor. In the presence of suitable donor molecules, this site can be leveraged to direct the assembly of supramolecular structures.
Dipole-Dipole Interactions: The amide functional group possesses a significant dipole moment. These dipoles can interact in an organized manner, contributing to the stability of aggregated states.
Van der Waals Forces: The propyl and allyl substituents provide sites for van der Waals interactions. The flexibility of the propyl chain and the specific geometry of the allyl group will influence the efficiency of molecular packing, which is crucial in the formation of condensed phases.
π-Stacking Interactions: The carbon-carbon double bond in the allyl group introduces a region of electron density (a π-system). While not as extensive as in aromatic systems, these π-systems can engage in weak π-stacking or other interactions with suitable partners, offering another tool for controlling supramolecular architecture.
The interplay of these interactions can be fine-tuned by systematic modifications of the molecular structure. For instance, the introduction of functional groups onto the propyl or allyl chains could introduce new interaction sites, leading to more complex and potentially functional architectures. The design of co-crystals, where this compound is combined with other molecules, could also be a fruitful strategy for creating materials with tailored properties based on predictable non-covalent interactions.
Table 1: Potential Non-Covalent Interactions in this compound
| Interaction Type | Participating Functional Group(s) | Potential Role in Supramolecular Assembly |
|---|---|---|
| Hydrogen Bonding | Carbonyl Oxygen (Acceptor) | Directional control in co-crystals |
| Dipole-Dipole | Amide Group | Stabilization of aggregated structures |
| Van der Waals | Propyl and Allyl Chains | Influence on molecular packing efficiency |
| π-Interactions | Allyl Group Double Bond | Weak directional interactions |
Formation of Organogels or Liquid Crystals from this compound Derivatives
The self-assembly properties of this compound derivatives could potentially be harnessed for the creation of soft materials such as organogels and liquid crystals.
Organogels:
Organogels are semi-solid materials in which a liquid organic solvent is immobilized within a three-dimensional network of self-assembled gelator molecules. For derivatives of this compound to act as organogelators, they would need to possess a balance of solubility and insolubility in the chosen solvent, allowing for the initial dissolution upon heating and subsequent self-assembly into fibers upon cooling.
Key molecular design strategies to promote organogelation in derivatives could include:
Introduction of Long Alkyl Chains: Replacing the propyl group with longer alkyl chains (e.g., C12H25, C16H33) would enhance van der Waals interactions, a common driving force for gelator self-assembly.
Incorporation of Hydrogen Bonding Moieties: While the parent molecule is only a hydrogen bond acceptor, derivatization to include donor groups (e.g., hydroxyl or secondary amide groups elsewhere in the molecule) could lead to strong, directional interactions that favor the formation of fibrous networks.
Polymerization of the Allyl Group: The presence of the allyl group offers a reactive handle for polymerization. This could be used to form polymer-based gels or to stabilize a pre-formed organogel network through in-situ polymerization.
Liquid Crystals:
Liquid crystals are states of matter that exhibit properties between those of a conventional liquid and a solid crystal. For a compound to exhibit liquid crystalline behavior (mesomorphism), its molecular shape is of paramount importance. Typically, molecules with anisotropic shapes, such as rod-like (calamitic) or disk-like (discotic) structures, are candidates for forming liquid crystals.
This compound itself is unlikely to be mesomorphic due to its relatively small size and lack of significant shape anisotropy. However, it could serve as a building block for more complex liquid crystalline molecules. For example, it could be incorporated into a larger molecular structure that includes a rigid mesogenic core (e.g., a biphenyl (B1667301) or phenyl benzoate (B1203000) unit). In such a design, the this compound moiety could act as a flexible terminal chain, influencing the clearing point and the nature of the mesophase. The allyl group, in this context, could also be used for cross-linking to form liquid crystal elastomers, which are materials that combine the properties of liquid crystals and rubbers.
Table 2: Hypothetical Derivatives of this compound for Soft Matter Applications
| Derivative Structure | Target Application | Key Design Feature |
|---|---|---|
| N-allyl-N-dodecylacetamide | Organogelator | Enhanced van der Waals interactions |
| N-(3-hydroxypropyl)-N-allylacetamide | Organogelator | Introduction of hydrogen bond donor |
| 4'-(N-allyl-N-propylacetamido)biphenyl | Liquid Crystal Precursor | Incorporation of a rigid mesogenic core |
Future Directions and Emerging Research Avenues for N Prop 2 En 1 Yl N Propylacetamide
Integration of Artificial Intelligence and Machine Learning in N-(prop-2-en-1-yl)-N-propylacetamide Research
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the study of this compound by accelerating discovery and optimizing synthetic processes. preprints.org These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human intuition. researchgate.net
One of the key applications of AI in this context is the development of predictive models for the properties and reactivity of this compound. By training algorithms on existing chemical databases, it is possible to forecast various physicochemical properties, such as solubility, stability, and spectroscopic signatures. Furthermore, ML models can predict the outcomes of chemical reactions involving this amide, including potential yields and side products under different conditions. beilstein-journals.org This predictive power can significantly reduce the number of trial-and-error experiments required, saving time and resources.
Another significant area is the use of ML for the optimization of synthetic routes to this compound. rsc.org Deep reinforcement learning, for instance, can be employed to iteratively refine reaction conditions to maximize yield and minimize impurities. acs.org Such algorithms can explore a vast parameter space, including temperature, pressure, catalyst loading, and solvent choice, to identify the optimal conditions with remarkable efficiency. nih.gov The integration of AI with automated synthesis platforms could enable the development of self-optimizing systems for the on-demand production of this compound. mit.edu
Computer-aided synthesis planning (CASP) tools, powered by AI, can also propose novel and efficient synthetic pathways to this compound and its derivatives. nih.govnih.gov These tools analyze the target molecule and suggest a series of reactions to construct it from readily available starting materials.
The table below illustrates potential applications of AI/ML in the research of this compound:
| AI/ML Application | Description | Potential Impact |
| Property Prediction | Forecasting physicochemical properties and reactivity. | Accelerated screening and reduced experimental workload. |
| Reaction Optimization | Fine-tuning synthesis conditions for optimal yield and purity. | More efficient and sustainable chemical production. rsc.org |
| Synthesis Planning | Designing novel and efficient routes to the target molecule. | Discovery of new synthetic methodologies. nih.gov |
| Data Mining | Extracting insights from large chemical datasets. | Identification of new research opportunities and applications. |
Exploration of this compound in Flow Chemistry and Microreactor Technology
Flow chemistry and microreactor technology offer significant advantages over traditional batch processing for the synthesis of this compound. nih.gov These technologies enable continuous manufacturing with enhanced control over reaction parameters, leading to improved safety, efficiency, and scalability. numberanalytics.com
The synthesis of amides, a fundamental transformation in organic chemistry, has been successfully translated to flow systems. researchgate.net For this compound, a continuous flow process could involve pumping solutions of the starting materials, such as an activated carboxylic acid and the corresponding amine, through a heated microreactor. rsc.orgnih.gov The small dimensions of the microreactor ensure rapid heat and mass transfer, allowing for precise temperature control and efficient mixing. chimia.ch This can lead to shorter reaction times, higher yields, and improved product purity compared to batch methods. scispace.com
Furthermore, flow chemistry facilitates the safe handling of hazardous reagents and intermediates by minimizing their accumulation at any given time. The "numbering-up" or parallelization of microreactors allows for seamless scaling of production without the need for extensive re-optimization. scispace.com
The benefits of employing flow chemistry for the synthesis of this compound are summarized in the following table:
| Feature of Flow Chemistry | Advantage for this compound Synthesis |
| Precise Control | Improved reaction selectivity and yield. numberanalytics.com |
| Enhanced Safety | Minimized risk when handling reactive intermediates. |
| Rapid Optimization | Efficient screening of reaction conditions. |
| Scalability | Seamless transition from laboratory to production scale. scispace.com |
| Process Intensification | Reduced footprint and resource consumption. |
Cross-Disciplinary Research at the Interface of Organic Chemistry and Materials Science
The molecular structure of this compound, featuring both an amide functionality and a reactive allyl group, makes it a compelling candidate for cross-disciplinary research in materials science. numberanalytics.com The interplay between its chemical reactivity and potential for incorporation into larger molecular assemblies opens up a range of possibilities for the design of novel materials.
The presence of the N-allyl group is particularly significant, as it can participate in polymerization reactions. nih.gov This functionality allows this compound to act as a monomer or a cross-linking agent in the synthesis of functional polymers. acs.org The resulting polymers would possess amide side chains, which can impart specific properties such as hydrogen bonding capabilities, thermal stability, and altered solubility. The isomerization of N-allyl amides to enamides can also lead to the synthesis of geometrically defined polymers with unique characteristics. acs.orgnih.gov
The amide group itself can be exploited for its ability to form hydrogen bonds, which can influence the self-assembly and macroscopic properties of materials. Amide-functionalized materials have found applications in various fields, including as sensors and in the development of thin films. researchgate.net The incorporation of this compound into material backbones could lead to the creation of smart materials that respond to external stimuli.
Furthermore, the synthesis of amine-terminated polymers and their use as crosslinkers in materials like epoxy thermosets and covalent adaptable networks highlights the potential for functionalized amide compounds in advanced materials design. rsc.org Such cross-disciplinary collaborations are crucial for addressing complex scientific challenges and driving innovation. openaccessgovernment.org
Potential research directions at the intersection of organic chemistry and materials science for this compound are outlined below:
| Research Area | Potential Application of this compound |
| Polymer Chemistry | Monomer for functional polymers with amide side chains. nih.govacs.org |
| Supramolecular Chemistry | Building block for self-assembling systems via hydrogen bonding. |
| Smart Materials | Component of responsive materials due to its functional groups. |
| Surface Modification | Functionalization of surfaces to alter their properties. |
Q & A
Q. What are the validated synthetic routes for N-(prop-2-en-1-yl)-N-propylacetamide, and how can reaction efficiency be optimized?
this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting propylamine with acryloyl chloride in anhydrous conditions, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent) . Optimization strategies include:
- Catalyst selection : Use of triethylamine to neutralize HCl byproducts.
- Temperature control : Maintaining 0–5°C during acryloyl chloride addition to minimize side reactions.
- Yield improvement : Post-reaction quenching with ice-water to precipitate impurities.
Validate purity using TLC (Rf ~0.4 in 1:3 ethyl acetate/hexane) and confirm via H NMR (δ 5.6–6.2 ppm for allyl protons) .
Q. How should researchers resolve discrepancies in spectroscopic data during characterization?
Conflicting spectral data (e.g., IR carbonyl stretches vs. NMR shifts) can arise from solvent effects, tautomerism, or impurities. To address this:
- Cross-validate techniques : Compare IR (C=O stretch ~1650–1680 cm ) with C NMR (carbonyl signal ~170–175 ppm).
- Use high-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H] at m/z 156.1384 (calculated for CHNO).
- Reproduce conditions : Ensure consistent sample preparation (e.g., solvent, concentration) to avoid solvent-dependent shifts .
Q. What chromatographic methods are recommended for purifying this compound?
- Normal-phase chromatography : Silica gel with gradient elution (hexane → ethyl acetate) for baseline separation of allylated byproducts.
- Reverse-phase HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min, UV detection at 210 nm.
Monitor for common impurities like unreacted propylamine (retention time ~2.1 min under HPLC conditions) .
Advanced Research Questions
Q. How can molecular docking studies guide the design of this compound derivatives for biological targets?
Docking studies (e.g., using AutoDock Vina) can predict binding affinities to targets like angiotensin II receptors (PDB ID: 3R8A). Key steps:
- Ligand preparation : Optimize the compound’s 3D structure with Gaussian09 (B3LYP/6-31G* basis set).
- Active site analysis : Identify critical residues (e.g., Asp for hydrogen bonding) and prioritize substituents (e.g., electron-withdrawing groups) to enhance interactions.
- Validate with MD simulations : Run 100 ns trajectories to assess binding stability .
Q. What strategies are effective for analyzing regioselectivity in reactions involving this compound?
Regioselectivity in allylation or cycloaddition reactions depends on steric/electronic factors. For example:
- NMR reaction monitoring : Track allyl proton shifts (δ 5.6–6.2 ppm) to identify 1,2- vs. 1,4-adducts.
- Computational modeling : Use DFT (M06-2X/cc-pVTZ) to compare transition-state energies for competing pathways.
- Additive screening : HMPA enhances electrophilicity of intermediates, favoring 1,2-adducts (e.g., 51% yield for 5e vs. 12% for 6e) .
Q. How can structural contradictions in crystallographic data be addressed during refinement?
When refining X-ray
Q. What pharmacological assays are suitable for evaluating the antihypertensive potential of derivatives?
- In vitro angiotensin receptor binding : Radioligand displacement assays using H-labeled losartan.
- Ex vivo aortic ring assays : Measure vasodilation in rat tissue pre-contracted with phenylephrine.
- In vivo models : Spontaneously hypertensive rats (SHRs) dosed orally (10 mg/kg); monitor systolic BP for 24h .
Q. How do coordination complexes of this compound enhance antifungal activity?
Metal complexes (e.g., Fe, Co) with thiosemicarbazone ligands derived from the compound show improved antifungal potency (MIC ~8 µg/mL vs. Candida albicans). Characterize via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
